N-(4,5-diphenylpyrimidin-2-yl)acetamide
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Overview
Description
N-(4,5-Diphenylpyrimidin-2-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a fundamental structure in DNA and RNA, making its derivatives significant in various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-diphenylpyrimidin-2-yl)acetamide typically involves the reaction of 4,5-diphenylpyrimidine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine compounds.
Scientific Research Applications
N-(4,5-Diphenylpyrimidin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(4,5-diphenylpyrimidin-2-yl)acetamide involves its interaction with microbial enzymes and proteins. It inhibits the growth of microorganisms by interfering with their metabolic pathways. The compound targets specific enzymes involved in DNA replication and protein synthesis, leading to the death of the microorganisms .
Comparison with Similar Compounds
- N-(4,6-Diphenylpyrimidin-2-yl)acetamide
- N-(4-Methylpyrimidin-2-yl)acetamide
- N-(4-Chloropyrimidin-2-yl)acetamide
Comparison: N-(4,5-Diphenylpyrimidin-2-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which enhances its antimicrobial properties. Compared to other similar compounds, it shows higher efficacy against a broader range of microorganisms .
Properties
CAS No. |
58413-41-5 |
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Molecular Formula |
C18H15N3O |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
N-(4,6-diphenylpyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C18H15N3O/c1-13(22)19-18-20-16(14-8-4-2-5-9-14)12-17(21-18)15-10-6-3-7-11-15/h2-12H,1H3,(H,19,20,21,22) |
InChI Key |
ZDCIIHIXQUEUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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